molecular formula C9H8F3NO3 B1395670 Methyl 4-amino-3-(trifluoromethoxy)benzoate CAS No. 457097-93-7

Methyl 4-amino-3-(trifluoromethoxy)benzoate

Cat. No. B1395670
M. Wt: 235.16 g/mol
InChI Key: VOZICRAZVBGCNM-UHFFFAOYSA-N
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Patent
US09156798B2

Procedure details

A mixture of 4-amino-3-(trifluoromethoxy)benzoic acid (8.88 g 40.2 mmol), MeOH (142 mL) and hydrochloric acid in 1,4-dioxane (4.0 M, 142 mL, 568 mmol) was stirred at room temperature for 72 h. After removal of the organic solvent the pH of the residue was adjusted to pH 8 and the aqueous layer was extracted with ethyl acetate (50 mL×3). The combined organic layers were dried and concentrated under vacuum to afford the title compound (9.3 g, 39.6 mmol, 95% yield). MS (ESI) m/z 236.1 [M+1]+.
Quantity
8.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Name
Quantity
142 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][C:12]([F:15])([F:14])[F:13].Cl.O1CCOC[CH2:18]1>CO>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:18])=[O:7])=[CH:4][C:3]=1[O:11][C:12]([F:13])([F:14])[F:15]

Inputs

Step One
Name
Quantity
8.88 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
142 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
142 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the organic solvent the pH of the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (50 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OC)C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.6 mmol
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.